Methyl 2,3-dichlorophenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVFSYKMRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370486 | |
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-87-7 | |
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2,3 Dichlorophenylacetate and Analogues
Esterification and Transesterification Approaches
The final step in many synthetic routes to methyl 2,3-dichlorophenylacetate is the esterification of 2,3-dichlorophenylacetic acid or the transesterification of another ester.
Carboxylic Acid to Methyl Ester Conversions
The direct conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and widely employed transformation in organic synthesis. In the context of producing this compound, this involves the esterification of 2,3-dichlorophenylacetic acid with methanol (B129727). Various methods can be employed to achieve this conversion, often utilizing an acid catalyst to activate the carboxylic acid towards nucleophilic attack by methanol. Common catalysts include strong mineral acids such as sulfuric acid or hydrochloric acid. The reaction is typically performed by refluxing the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.
Another approach involves the use of coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) or similar reagents can be used to facilitate the esterification under milder conditions. nih.gov
Optimization of Esterification Conditions
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired methyl ester while minimizing reaction times and the formation of byproducts. Several factors can be systematically varied and studied to achieve the most efficient esterification process.
Key parameters that are often optimized include:
Catalyst Concentration: The amount of acid catalyst can significantly influence the reaction rate. A higher concentration generally leads to a faster reaction, but may also promote side reactions or require a more rigorous purification process.
Temperature: The reaction temperature affects the rate of esterification. Higher temperatures typically accelerate the reaction, but can also lead to the decomposition of reactants or products. angolaonline.net
Reaction Time: The duration of the reaction is optimized to ensure the maximum conversion of the carboxylic acid to the ester.
Reactant Ratio: The molar ratio of the alcohol to the carboxylic acid can be adjusted to shift the equilibrium towards the product side. Using an excess of the alcohol, such as methanol, is a common strategy. angolaonline.net
Response surface methodology (RSM) and D-optimal design are statistical techniques that can be employed to systematically study the effects of multiple variables simultaneously and identify the optimal reaction conditions. ijcce.ac.irtubitak.gov.tr These methods allow for a more efficient optimization process compared to traditional one-variable-at-a-time approaches. ijcce.ac.ir
Table 1: Factors Influencing Esterification Reactions
| Factor | Influence on Reaction | Notes |
|---|---|---|
| Temperature | Increasing temperature generally improves reaction conversion. angolaonline.net | Must be balanced to avoid decomposition. |
| Catalyst Conc. | Higher concentration can increase reaction rate. | May lead to side reactions. |
| Reactant Ratio | Excess alcohol can drive the reaction to completion. angolaonline.net | A common and effective strategy. |
| Solvent | Choice of solvent affects solubility and reaction medium. nih.gov | Can be crucial for reaction success. |
Precursor Synthesis and Functionalization Pathways
Dichlorophenylacetonitrile Derivatization
One common route to 2,3-dichlorophenylacetic acid involves the hydrolysis of 2,3-dichlorophenylacetonitrile. This nitrile can be synthesized through various methods. For instance, 2,3-dichlorobenzoyl cyanide can be prepared from 2,3-dichlorobenzoyl chloride and cuprous cyanide. chemicalbook.com The subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the desired carboxylic acid.
Chlorotoluene Transformation Routes
Another important precursor is 2,3-dichlorotoluene (B105489). The synthesis of this compound can be achieved through various chlorination strategies. One approach involves the directional chlorination of 2-chlorotoluene (B165313) in the presence of a specific catalyst to favor the formation of 2,3- and 2,6-dichlorotoluene. google.com Another method starts with o-toluidine, which undergoes a series of reactions including condensation with urea, sulfonation, chlorination, hydrolysis, and a Sandmeyer reaction to yield 2,3-dichlorotoluene. google.com
Once 2,3-dichlorotoluene is obtained, it can be further functionalized to introduce the acetic acid moiety. This can involve radical bromination of the methyl group followed by cyanation and subsequent hydrolysis, or other functional group interconversions.
Strategic Incorporation of Dichloro-Substitution Patterns
The introduction of the dichloro-substitution pattern onto the aromatic ring is a key strategic consideration. The specific placement of the chlorine atoms at the 2 and 3 positions is crucial for the desired properties of the final product.
Several methods exist for achieving this specific substitution pattern. For example, the Sandmeyer reaction is a versatile tool for introducing chlorine atoms at specific positions on an aromatic ring, starting from the corresponding aniline. google.com Direct chlorination of substituted benzenes can also be employed, although this may lead to a mixture of isomers requiring separation. The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the chlorination. For instance, the use of ionic liquids as catalysts in the chlorination of acrylonitrile (B1666552) has been explored. researchgate.net
Furthermore, multi-step synthetic sequences can be designed to build the desired substitution pattern. This might involve the use of blocking groups to direct the chlorination to specific positions, followed by the removal of the blocking group. google.com For example, a sulfonic acid group can be used to block the para-position of an aniline, directing chlorination to the ortho-positions. google.com
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis, particularly using palladium, has become a cornerstone for the formation of carbon-carbon bonds in modern organic synthesis. These methods offer efficient and selective pathways to α-arylated carbonyl compounds, including esters like this compound.
The α-arylation of esters is a powerful method for the synthesis of compounds like this compound. This transformation typically involves the cross-coupling of an ester enolate with an aryl halide. The general mechanism for the palladium-catalyzed α-arylation of esters proceeds through a catalytic cycle involving oxidative addition, transmetalation (or enolate coordination and deprotonation), and reductive elimination.
A common approach involves the reaction of a metal enolate of a simple acetate (B1210297), such as methyl acetate, with a dihalogenated aromatic compound, like 1,2-dichloro-3-iodobenzene. The choice of the halogen on the aryl partner is crucial, with iodides and bromides generally being more reactive than chlorides.
Recent advancements have focused on the development of highly active palladium catalysts that can facilitate this transformation under milder conditions and with a broader substrate scope. For instance, the use of preformed palladium catalysts, such as XPhos-Pd-G2, has been shown to be effective in the Suzuki-Miyaura cross-coupling of benzyl (B1604629) chloroacetate (B1199739) with aryl trifluoroborates. nih.gov This approach avoids the need for strong bases and tolerates a variety of functional groups. nih.gov
The selection of the base is also a critical parameter in these reactions. While strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are often used to generate the ester enolate, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, particularly with more reactive coupling partners or catalyst systems. nih.gov
| Catalyst System | Aryl Partner | Ester Partner | Base | Conditions | Yield | Reference |
| XPhos-Pd-G2 | Potassium phenyltrifluoroborate | Methyl chloroacetate | K₂CO₃ | 4:1 THF/H₂O, 18 h | Good | nih.gov |
| Pd(OAc)₂ / t-BuXPhos | Aryl chlorides | Acetate esters | NaHMDS | Low temperature | Good | organic-chemistry.org |
| Pd₂(dba)₃ / Xantphos | Aryl bromides | Ketones | K₃PO₄ | Toluene, 110 °C | Good | organic-chemistry.org |
This table presents examples of palladium-catalyzed α-arylation reactions for the synthesis of aryl carbonyl compounds.
Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, t-BuXPhos), have proven to be highly effective for the α-arylation of esters and ketones. organic-chemistry.orgorganic-chemistry.org These ligands promote the formation of monoligated, highly reactive Pd(0) species, which readily undergo oxidative addition with aryl halides. The steric bulk of these ligands also facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle. organic-chemistry.org
The choice of ligand can also influence the chemoselectivity of the reaction when multiple reactive sites are present on the aryl halide. For example, in the arylation of carbonyl compounds with chloroaryl triflates, the Pd/SelectPhos system has demonstrated excellent chemoselectivity for the carbon-chlorine (C-Cl) bond over the carbon-triflate (C-OTf) bond. researchgate.net This selectivity is attributed to the specific electronic and steric properties of the SelectPhos ligand. researchgate.net
| Ligand | Catalyst Precursor | Key Features | Application | Reference |
| t-BuXPhos | Pd precatalyst | Bulky biarylmonophosphine | Selective monoarylation of acetate esters with aryl chlorides | organic-chemistry.org |
| XPhos | Pd precatalyst | Bulky biarylmonophosphine | α-arylation of ketones with aryl chlorides | organic-chemistry.org |
| Xantphos | Pd₂(dba)₃ | Wide bite angle bidentate phosphine | α-arylation of ketones with aryl bromides using a mild base | organic-chemistry.org |
| P-chiral monophosphorus ligand (3-Pent-BIDIME) | Pd(OAc)₂ | Chiral monophosphorus ligand | Enantioselective α-arylation of α,α-disubstituted esters | nih.gov |
This table highlights the role of different ligands in palladium-catalyzed α-arylation reactions.
Stereoselective Synthesis of Chiral Methyl Dichlorophenylacetate Derivatives
The development of stereoselective methods for the synthesis of chiral α-arylacetic acid derivatives is a significant area of research, as the biological activity of these compounds is often dependent on their stereochemistry. The enantioselective α-arylation of esters to create a chiral center is a challenging but highly desirable transformation.
One promising strategy involves the use of palladium catalysts bearing chiral ligands. Recent studies have shown that P-chiral monophosphorus ligands, such as 3-Pent-BIDIME, can be employed for the enantioselective α-arylation of α,α-disubstituted esters with aryl bromides, affording enantioenriched products with quaternary carbon stereocenters in good yields and high enantioselectivities. nih.gov While a direct application to a 2,3-dichlorophenylacetate system has not been explicitly reported, this methodology provides a strong foundation for the development of such a process.
Another approach involves the use of axially chiral, P-stereogenic biarylmonophosphine ligands. These ligands have been successfully applied in the palladium-catalyzed enantioselective α-arylation of oxindoles, demonstrating their potential for creating stereogenic centers adjacent to a carbonyl group with high enantiomeric excess. nih.gov The principles of this ligand design could be extended to the synthesis of chiral dichlorophenylacetate derivatives.
The development of a catalytic enantioselective reaction often requires careful screening of various chiral ligands to induce stereoselectivity. For instance, in the Pd(II)-catalyzed enantioselective C-H activation of certain substrates, a variety of chiral acid ligands have been surveyed to achieve high enantioselectivity.
Industrial Scale-Up Considerations in Synthesis
Minimizing the catalyst loading is a primary objective in process development to reduce costs. This often requires careful optimization of reaction parameters such as temperature, solvent, base, and the choice of ligand. sci-hub.se The use of highly active catalyst systems, such as those based on bulky phosphine ligands, can allow for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range. nih.gov
The removal of the palladium catalyst from the active pharmaceutical ingredient (API) is a critical step, as regulatory guidelines impose strict limits on residual metal content. sci-hub.se Various techniques, including extraction, crystallization, and the use of metal scavengers, are employed to achieve the required purity.
The robustness of the process is another crucial factor. Design of Experiments (DoE) is a powerful tool used in process development to identify the most significant factors affecting the reaction and to define normal operating ranges that ensure consistent product quality. sci-hub.se For example, in the scale-up of a Sonogashira coupling, DoE was used to study the impact of catalyst and ligand quantities on process performance. sci-hub.se
Furthermore, safety considerations are paramount in industrial synthesis. The use of highly flammable or toxic reagents and solvents should be minimized or replaced with safer alternatives where possible. The thermal stability of the reaction mixture and the potential for runaway reactions must also be carefully assessed.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Hydrolysis Pathways of Methyl 2,3-Dichlorophenylacetate Esters
The hydrolysis of this compound, like other esters, can proceed through either acid-catalyzed or base-catalyzed pathways. chemguide.co.ukchemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, the ester undergoes hydrolysis to yield 2,3-dichlorophenylacetic acid and methanol (B129727). libretexts.orgchemguide.co.uklibretexts.org This reaction is reversible, and to favor the formation of the products, an excess of water is typically used. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.ukcanada.ca Subsequent proton transfer and elimination of a methanol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of this compound can also be achieved by heating it with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, is generally irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com The subsequent elimination of the methoxide (B1231860) ion results in the formation of 2,3-dichlorophenylacetic acid, which is then immediately converted to its corresponding carboxylate salt by the base present in the reaction mixture. chemistrysteps.comyoutube.com This method is often preferred for hydrolysis due to its irreversibility and the ease of separating the products. chemguide.co.uk
Nucleophilic Substitution Reactions Involving the Ester Moiety
The ester group of this compound is susceptible to nucleophilic substitution reactions, where the methoxy (B1213986) group (-OCH3) is replaced by another nucleophile. Key examples include transesterification and ammonolysis.
Transesterification: This reaction involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, this can be achieved by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org The reaction equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol as it is formed. wikipedia.org
Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated, and a new ester is formed. masterorganicchemistry.com
Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The elimination of the methoxide ion results in the formation of the new ester. masterorganicchemistry.com
Ammonolysis: This is a reaction with ammonia (B1221849) that converts the ester into an amide. wikipedia.org The mechanism is analogous to base-catalyzed hydrolysis, where ammonia acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the methoxide ion yields 2,3-dichlorophenylacetamide. wikipedia.org
Electrophilic Aromatic Substitution on the Dichlorophenyl Ring
The dichlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The two chlorine atoms on the benzene (B151609) ring are deactivating groups but are ortho, para-directing. libretexts.org However, the bulky nature of the chloro- and the acetate (B1210297) substituents can influence the position of substitution.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com
Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. minia.edu.egoneonta.edu The electrophile is the nitronium ion (NO2+). minia.edu.eg Given the directing effects of the substituents, nitration would be expected to occur at the positions ortho and para to the chlorine atoms, though steric hindrance might favor certain positions over others. The reaction of a substituted benzene with nitric acid and sulfuric acid is a common method to introduce a nitro group. google.com
Halogenation: The introduction of another halogen atom (e.g., Cl, Br) onto the ring is achieved using a halogen and a Lewis acid catalyst, such as FeCl3 or AlCl3. minia.edu.egoneonta.edu The catalyst polarizes the halogen molecule, creating a stronger electrophile.
Sulfonation: This reaction involves the introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: These reactions introduce an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. oneonta.edu However, Friedel-Crafts reactions are often limited by the presence of deactivating groups on the aromatic ring. oneonta.edu
The regioselectivity of these reactions is determined by the combined electronic and steric effects of the existing substituents on the ring. ualberta.ca
Oxidation-Reduction Chemistry of the Phenylacetate (B1230308) Framework
The phenylacetate framework of this compound can undergo oxidation and reduction reactions under specific conditions.
Oxidation: The methylene (B1212753) group (-CH2-) of the acetate moiety can be susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can potentially oxidize the benzylic carbon. ualberta.ca However, the stability of the aromatic ring makes it generally resistant to oxidation under mild conditions.
Reduction: The ester group can be reduced to an alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4). This reaction would yield 2-(2,3-dichlorophenyl)ethanol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. organic-chemistry.org
Radical Reactions and Their Mechanistic Implications
While less common for this specific compound, radical reactions can occur under certain conditions, such as exposure to UV light or in the presence of radical initiators. A potential radical reaction is free-radical halogenation at the benzylic position. This would involve the abstraction of a hydrogen atom from the methylene group by a halogen radical, followed by reaction with a halogen molecule to introduce a halogen at that position.
Thermal and Photochemical Degradation Mechanisms
Thermal Degradation: At elevated temperatures, organic molecules like this compound can undergo thermal decomposition. The specific degradation pathway would depend on the temperature and atmosphere. The decomposition of similar compounds, like copolymers of methyl methacrylate, has been studied using thermogravimetric analysis to determine the kinetics and mechanism of decomposition. nih.govresearchgate.net These studies often reveal multi-step degradation processes.
Photochemical Degradation: Exposure to ultraviolet (UV) radiation can lead to the photochemical degradation of chlorinated aromatic compounds. The energy from the UV light can be absorbed by the molecule, leading to the excitation of electrons and potentially the homolytic cleavage of bonds, such as the carbon-chlorine bond, to form radicals. These radicals can then undergo further reactions, leading to the degradation of the compound. The degradation of related compounds like 2,4-dichlorophenoxyacetic acid has been studied. mdpi.com
Investigation of Specific Reaction Intermediates
The reactions of this compound involve various transient species or intermediates.
Tetrahedral Intermediates: As discussed in the hydrolysis and nucleophilic substitution sections, tetrahedral intermediates are key to understanding the mechanism of these reactions at the ester group. chemistrysteps.commasterorganicchemistry.comwikipedia.orgwikipedia.org These intermediates are formed by the nucleophilic addition to the carbonyl carbon.
Carbocation Intermediates (Sigma Complexes): In electrophilic aromatic substitution reactions, the addition of an electrophile to the benzene ring results in the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg The stability of this intermediate influences the rate and regioselectivity of the substitution.
Radical Intermediates: In radical reactions, the formation of carbon or halogen radicals is a crucial step. These highly reactive species drive the chain reaction mechanism of radical substitution.
The study of these intermediates, often through spectroscopic methods or by trapping experiments, is essential for a complete understanding of the reaction mechanisms.
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Molecule Synthesis
The compound's structure is a key feature, making it a sought-after precursor for more complex molecules. It is frequently utilized in multi-step syntheses where the dichlorophenylacetic moiety forms the core of the target structure.
Methyl 2,3-dichlorophenylacetate, and its corresponding carboxylic acid, are recognized as important intermediates in the pharmaceutical industry. thermofisher.comguidechem.com Their primary role is often in the construction of core molecular frameworks that are later elaborated into active pharmaceutical ingredients (APIs). A significant application lies in the field of chiral resolution, a critical process in drug development for separating enantiomers.
Research has shown that 2,3-dichlorophenylacetic acid can form a hybrid salt-cocrystal with chiral amines. bath.ac.ukresearchgate.net In one specific example, it was combined with (±)-trans-N,N'-dibenzyldiaminocyclohexane. bath.ac.uk The resulting product was identified as a stable conglomerate, which is a crystalline mixture of enantiomerically pure crystals. researchgate.net This property is highly valuable for separation techniques like preferential crystallization, which allows for the isolation of a single desired enantiomer from a racemic mixture. bath.ac.ukresearchgate.net
Table 1: Application in Pharmaceutical Synthesis
| Application Area | Specific Use | Significance | References |
|---|---|---|---|
| Chiral Resolution | Formation of a conglomerate salt-cocrystal with a chiral amine. | Enables the separation of enantiomers through preferential crystallization, a key step in producing single-enantiomer drugs. | bath.ac.ukresearchgate.net |
The dichlorophenylacetate scaffold is also integral to the agrochemical sector. buyersguidechem.combuyersguidechem.com Chemical suppliers categorize this compound and its parent acid as intermediates for the synthesis of agricultural chemicals. buyersguidechem.combuyersguidechem.com While specific, large-scale agrochemicals derived directly from the 2,3-dichloro isomer are not extensively detailed in public literature, its inclusion in this category points to its use in the development of new herbicides, pesticides, or fungicides.
Furthermore, 2,3-dichlorophenylacetic acid has been used in plant science research to study cellular development in plant cultures, indicating the biological activity of this structural class on plant systems. researchgate.net The compound is also used as a reference standard in the analysis of pesticide residues, highlighting its relevance in the agricultural field. qiaosun.netqiaosun.net
Table 2: Relevance in the Agrochemical Sector
| Area | Application | Description | References |
|---|---|---|---|
| Synthesis | Agrochemical Intermediate | Utilized as a starting material or intermediate in the synthesis of new agrochemical products. | buyersguidechem.combuyersguidechem.com |
| Research | Plant Biology Studies | Employed in laboratory studies to investigate effects on plant cell growth and differentiation. | researchgate.net |
As an aryl halide, this compound is a potential precursor for the synthesis of various heterocyclic compounds. The chlorine atoms on the phenyl ring are suitable handles for intramolecular or intermolecular cyclization reactions, typically mediated by transition metal catalysts. Palladium-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, are powerful methods for forming carbon-nitrogen and carbon-carbon bonds, respectively. aablocks.com
These reactions could be employed to synthesize indole, benzimidazole, or quinoline (B57606) derivatives by reacting this compound with appropriate bifunctional reagents. aablocks.com For instance, an intramolecular C-N bond formation could be achieved following the amination of one of the chloro-positions, leading to a cyclized product. aablocks.com While these pathways are well-established for aryl halides, specific examples detailing the cyclization of this compound are not prominently featured in available research, though its structural motifs are suited for such transformations. ictsl.netaablocks.com
Derivatization for Novel Chemical Entities
The reactivity of the ester functional group allows for straightforward conversion into other functionalities, providing a pathway to a diverse range of novel chemical compounds.
The methyl ester of 2,3-dichlorophenylacetic acid can be readily transformed into a variety of other functional groups, which is a common strategy in medicinal chemistry to explore a compound's structure-activity relationship.
Amides: The most direct derivatization is the formation of amides through ammonolysis or aminolysis, where the methyl ester is treated with ammonia (B1221849) or a primary/secondary amine, respectively. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC).
Nitriles: While not a direct conversion from the ester, the corresponding amide can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) to yield the 2,3-dichlorophenylacetonitrile.
Amines: The ester can be reduced to the corresponding primary alcohol, 2-(2,3-dichlorophenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). To obtain the amine, a more common route involves the reduction of the corresponding amide, which would yield 2-(2,3-dichlorophenyl)ethanamine.
Table 3: Key Derivatization Reactions
| Starting Material | Reagents/Conditions | Product Functional Group |
|---|---|---|
| This compound | Amine (R-NH₂) | Amide |
| 2,3-Dichlorophenylacetamide | Dehydrating Agent (e.g., POCl₃) | Nitrile |
| This compound | Reducing Agent (e.g., LiAlH₄) | Alcohol |
Beyond modification of the ester, the dichlorinated aromatic ring offers opportunities for further functionalization. The two chlorine atoms are themselves functional groups that can participate in reactions. While the electron-withdrawing nature of the chlorines deactivates the ring toward electrophilic substitution, they enable other important transformations.
Nucleophilic aromatic substitution (SₙAr) can occur under harsh conditions or if the ring is further activated. More synthetically useful are transition-metal-catalyzed cross-coupling reactions. Palladium catalysts, for example, can facilitate Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions at the C-Cl bonds. aablocks.com These methods allow for the introduction of a wide array of functional groups, including alkyl, aryl, alkyne, or amino moieties, providing a powerful tool for creating libraries of novel compounds from the this compound core structure.
Application in Catalyst Development and Performance Evaluation
Searches of scientific and patent databases did not yield specific instances of this compound being utilized as a catalyst itself or as a direct precursor in the synthesis of catalytic systems. While it is categorized by some chemical suppliers under "Catalysts and Ligands," specific research detailing its performance evaluation in any catalytic process is not presently available. The potential for this molecule to act as a ligand or be chemically modified into a catalyst remains an area for future exploration, but there is no concrete research to report at this time.
Investigation of Biological Activities and Mechanisms of Action
Biochemical Interaction Mechanisms with Biological Targets
Direct research detailing the specific biochemical interaction mechanisms of Methyl 2,3-dichlorophenylacetate is not extensively documented. However, the broader class of phenylacetic acid derivatives has been investigated for various biological targets. For instance, studies on novel phenylacetic acid derivatives containing halogenated benzyl (B1604629) subunits have identified them as potential aldose reductase inhibitors. nih.gov In these studies, the presence and position of a methylene (B1212753) spacer between the aromatic core and the acidic function were found to be critical for inhibitory activity. nih.gov This suggests that the core structure of this compound could potentially interact with enzymatic targets, although specific affinities and mechanisms remain uncharacterized.
Modulation of Cellular Processes
The influence of this compound on specific cellular processes has not been a direct subject of published research. However, its parent compound, phenylacetic acid (PAA), is a known uremic toxin that can inhibit the expression of inducible nitric oxide synthase and affect the function of plasma membrane calcium ATPase. ebi.ac.uk These actions highlight the potential for phenylacetic acid derivatives to modulate key cellular signaling pathways. The chlorination pattern on the phenyl ring, as seen in this compound, would significantly alter its electronic and steric properties, likely leading to a distinct profile of cellular process modulation compared to the parent PAA. Further investigation is required to determine its specific effects.
Receptor Binding Studies and Ligand Development (e.g., Sigma Receptors)
There is no specific data available confirming this compound as a ligand for sigma receptors. However, the dichlorophenyl structural motif is present in known sigma receptor ligands. For example, compounds such as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-2(dimethylamino)ethylamine (BD1047) are recognized as sigma-1 receptor antagonists. nih.gov The sigma-2 receptor has also been identified as a promising target for therapeutic development, with ligands often featuring complex aromatic structures. nih.govresearchgate.net The presence of the 2,3-dichlorophenyl group in this compound suggests a potential, though unconfirmed, for interaction with sigma receptors, warranting future binding affinity studies to explore this possibility. nih.govmdpi.com
Enzymatic Inhibition Studies (e.g., Methionyl-tRNA Synthetase)
Currently, there is no scientific literature linking this compound to the inhibition of methionyl-tRNA synthetase. Research into inhibitors of this enzyme has focused on other structural classes of compounds. chemicalbook.com However, various phenylacetic acid derivatives have been synthesized and evaluated as inhibitors for other enzymes. For example, certain hydrophobic phenylacetic acid derivatives have shown potent inhibitory activity against the neuraminidase of the influenza A virus. benthamdirect.com Another study demonstrated that some phenylacetic acid derivatives can act as human Peroxisome Proliferator-Activated Receptor (hPPAR) agonists. nih.gov These findings underscore the versatility of the phenylacetic acid scaffold in designing enzyme inhibitors, though the specific activity of the 2,3-dichloro-substituted methyl ester remains to be determined.
Impact on Plant Growth Regulation at the Molecular Level
Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used in agriculture. ncert.nic.in The molecular mechanism of auxin action, for both natural and synthetic variants, involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. nih.gov Auxin binding promotes the interaction between these receptors and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. nih.gov This degradation derepresses Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that drive plant growth processes.
Given that PAA acts through the TIR1/AFB pathway and that chlorinated phenylacetic acid analogues are potent synthetic auxins, it is highly probable that this compound exhibits auxin-like activity. nih.gov The ester form would likely be hydrolyzed in plant tissues to release the active 2,3-dichlorophenylacetic acid. Studies have shown that PAA can induce the expression of auxin-responsive reporter genes, enhance the formation of lateral roots, and promote the interaction between TIR1 and certain Aux/IAA proteins. nih.gov
| Activity Assay | Indole-3-acetic acid (IAA) | Phenylacetic acid (PAA) |
|---|---|---|
| Lateral Root Formation | High Activity | 10- to 20-fold lower activity than IAA |
| Induction of DR5::GUS Expression | High Activity | ~20-fold lower activity than IAA |
| Binding to TIR1-IAA7 Complex | Enhances formation (5.02-fold) | Enhances formation |
| Binding to TIR1-IAA3 Complex | Enhances formation (3.48-fold) | No significant enhancement |
The data indicates that while PAA utilizes the same signaling pathway as IAA, it exhibits different affinities for various co-receptor complexes, leading to a quantitatively different biological response. nih.gov The specific chlorination pattern of this compound would further modify this activity profile.
Targeted Degradation Strategies in Biological Systems (e.g., Oncogenic Phosphatases)
There is no information in the current scientific literature to suggest that this compound is used in targeted degradation strategies like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govmdpi.com This technology typically requires a specific ligand that binds with high affinity to the protein of interest (e.g., an oncogenic phosphatase) and another ligand for an E3 ligase, connected by a linker. nih.gov The development of such molecules is a complex process, and there is no evidence that this compound possesses the necessary structural features or binding affinities to function as a PROTAC or a molecular glue for targeted protein degradation. researchgate.net
Advanced Analytical Chemistry Research for Methyl 2,3 Dichlorophenylacetate
Chromatographic Methodologies
Chromatographic techniques are fundamental in separating Methyl 2,3-dichlorophenylacetate from complex mixtures, enabling its accurate measurement.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of moderately polar compounds like this compound. A typical HPLC method involves a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity.
For related compounds like (3,4-Dichlorophenyl)acetic acid, a purity of ≥98.0% has been determined using HPLC, showcasing the method's capability for quantitative analysis. vwr.com The development of an RP-HPLC method for similar molecules like Diclofenac diethylamine (B46881) and Methyl Salicylate has demonstrated excellent sensitivity and accuracy, with a wide linear range and low limits of detection (LOD). nih.gov These methods often utilize a diode-array detector (DAD) for simultaneous quantification. nih.gov The validation of such methods typically involves assessing parameters like linearity, accuracy, precision, and specificity to ensure reliable results.
Table 1: Illustrative HPLC Parameters for Analysis of Related Dichlorophenylacetate Compounds
| Parameter | Value/Condition |
| Column | C18, Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | Diode-Array Detector (DAD) |
| Purity Achieved | ≥98.0% vwr.com |
| Linear Range | 0.05–100.0 µg/mL nih.gov |
| LOD | As low as 0.0038 µg/mL nih.gov |
This table is generated based on data from analogous compounds to illustrate typical HPLC conditions.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including esters like this compound. The compound is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column.
GC-MS analysis provides both retention time data from the GC and mass spectral data from the MS, allowing for highly confident identification. For instance, the analysis of methyl ester derivatives of chlorinated pesticides on a TraceGOLD TG-5MS GC column using Selected Ion Monitoring (SIM) mode in GC-MS detection demonstrates excellent separation and good peak shape. gcms.cz Standardized methods, such as EPA Method 524.2 for volatile organic compounds in drinking water, exemplify the rigorous quality assurance protocols employed in GC-MS analysis, including the use of laboratory blanks and surrogate standards. epa.govepa.gov
Table 2: Typical GC-MS Parameters for Volatile Organic Compound Analysis
| Parameter | Value/Condition |
| GC Column | TraceGOLD TG-5MS gcms.cz |
| Injection Mode | Splitless |
| Temperature Program | Initial 35°C, ramped to 220°C epa.gov |
| Detector | Mass Spectrometer (MS) |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Quality Assurance | Laboratory blanks, surrogate standards epa.govepa.gov |
This table is generated based on data from standard GC-MS methods for similar analytes.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. While specific UPLC methods for this compound are not detailed in the provided results, the principles of UPLC suggest it would offer improved performance for its analysis, leading to faster run times and better separation from closely related impurities.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation and identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.
In a ¹H NMR spectrum, the chemical shifts, integration, and splitting patterns of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For a similar compound, methyl acetate (B1210297), distinct signals are observed for the different methyl groups, with their chemical shifts influenced by the adjacent oxygen and carbonyl groups. libretexts.org
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. For instance, the ¹³C NMR spectrum of methyl 2-hydroxybenzoate shows eight distinct signals corresponding to the eight unique carbon atoms in the molecule. docbrown.info The chemical shifts in the ¹³C NMR spectrum of this compound would similarly reveal the number of unique carbon atoms and provide clues about their chemical environment, such as attachment to electronegative chlorine atoms or the ester group.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165-175 |
| Aromatic (C-Cl) | 130-140 |
| Aromatic (C-H) | 120-130 |
| **Methylene (B1212753) (CH₂) ** | 40-50 |
| Methyl (CH₃) | 50-60 |
This table is generated based on typical chemical shift values for similar functional groups.
Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. When coupled with a chromatographic separation method like GC or HPLC, it becomes a powerful tool for both identification and quantification.
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. For Acetic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]-, methyl ester, a related compound, the molecular weight is listed as 317.165. nist.gov The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, provides valuable information about its structure. For instance, the GC-MS analysis of Methyl 2,6-dichlorophenylacetate provides a mass spectrum that can be used for its definitive identification. nih.gov
Table 4: Key Mass Spectrometry Data for Related Dichlorophenylacetate Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| Acetic acid, (2,3-dichlorophenyl)methyl ester | C₉H₈Cl₂O₂ nist.gov | 219.065 nist.gov | Data not available in search results |
| Methyl 2,6-dichlorophenylacetate | C₉H₈Cl₂O₂ nih.gov | 219.06 nih.gov | Specific fragmentation data not provided |
| Acetic acid, [2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxy]-, methyl ester | C₁₄H₁₄Cl₂O₄ nist.gov | 317.165 nist.gov | Specific fragmentation data not provided |
This table is generated based on available data for the specified compounds and related structures.
Vibrational Spectroscopy (IR, Raman) for Structural Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups. While a dedicated spectrum for this specific compound is not publicly available, its structural features—a dichlorinated aromatic ring, a methylene bridge, and a methyl ester group—allow for a detailed theoretical assignment of its characteristic spectral bands based on established group frequencies.
The ester functional group is a prominent feature. The carbonyl (C=O) stretch is expected to produce a very strong and sharp absorption band in the IR spectrum, typically between 1750 and 1735 cm⁻¹. orgchemboulder.com The presence of conjugation with the phenyl ring may shift this peak slightly to a lower wavenumber, in the 1730-1715 cm⁻¹ range. spectroscopyonline.com Complementing the C=O stretch, esters exhibit two distinct C-O stretching vibrations, which are typically strong and appear in the fingerprint region between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com Specifically, the C-C-O stretch is anticipated around 1310-1250 cm⁻¹, while the O-C-C stretch is found between 1130 and 1100 cm⁻¹. spectroscopyonline.com
The dichlorinated phenyl ring contributes several characteristic bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹ (3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz The C-Cl stretching vibrations are expected to be strong and fall within the 800-600 cm⁻¹ range. researchgate.net In Raman spectroscopy, the chlorination of paraffins has been shown to generate new peaks between 610 and 690 cm⁻¹, corresponding to different conformations of the C-Cl bond, a phenomenon that would also apply to chlorinated aromatic systems. nih.gov
The methylene bridge (-CH₂-) will show characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes of the CH₂ group are expected just below 3000 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Technique |
|---|---|---|---|---|
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | IR/Raman |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak | IR/Raman |
| Ester | C=O Stretch | 1750 - 1715 | Strong | IR |
| Ester | C-C-O Stretch | 1310 - 1250 | Strong | IR |
| Ester | O-C-C Stretch | 1130 - 1100 | Strong | IR |
| Alkyl | -CH₂- Stretch | ~2960 - 2850 | Medium | IR/Raman |
| Chloro-aromatic | C-Cl Stretch | 800 - 600 | Strong | IR |
Derivatization Strategies for Enhanced Analytical Detection
For the analysis of this compound, particularly at trace levels in complex matrices, derivatization can be a crucial sample preparation step. This chemical modification is employed to enhance analyte properties for specific analytical techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatization are to improve volatility and thermal stability for GC analysis, or to enhance detectability (e.g., by adding a chromophore for UV detection) for HPLC analysis. sigmaaldrich.com
Although this compound is an ester and may already be suitable for GC analysis, its parent acid, 2,3-dichlorophenylacetic acid, would require derivatization. Esterification is the most common method for acids, converting the polar carboxyl group into a less polar, more volatile ester. sigmaaldrich.com This is often achieved using reagents like BF₃-methanol or BCl₃-methanol under mild heating. restek.com
For the ester itself, if further modification is needed to improve chromatographic behavior or detection sensitivity, other strategies can be employed.
Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as those that might arise from hydrolysis of the ester back to the parent acid. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. restek.com
Transesterification: While the compound is already a methyl ester, it could be converted to a different ester to enhance detection. For instance, using pentafluorobenzyl bromide (PFBBr) as a derivatizing agent can create a pentafluorobenzyl ester. This derivative is highly sensitive to electron capture detection (ECD), significantly lowering detection limits in GC-ECD analysis. This approach is particularly useful for ultra-trace analysis of halogenated compounds. nih.gov
The choice of derivatization strategy depends on the analytical objective, the matrix, and the available instrumentation. It is essential to use high-quality reagents to avoid analytical artifacts and to optimize reaction conditions such as time and temperature to ensure a complete and quantitative conversion. sigmaaldrich.comrestek.com
| Strategy | Typical Reagent | Target Analyte Form | Purpose | Primary Analytical Technique |
|---|---|---|---|---|
| Esterification (Methylation) | BF₃-Methanol or Diazomethane | Carboxylic Acid | Increase volatility, improve peak shape | GC-MS, GC-FID |
| Silylation | BSTFA + 1% TMCS | Carboxylic Acid (or other active H) | Increase volatility and thermal stability | GC-MS |
| Esterification (Fluorinated) | Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acid | Introduce electrophore for ultra-sensitive detection | GC-ECD |
Quantitative Analysis Methods in Complex Matrices
Quantitative analysis of this compound in complex environmental matrices like water or soil necessitates robust methods that combine efficient sample preparation with sensitive and selective detection. researchgate.netunt.edu Given its identity as a chlorinated volatile organic compound (VOC), methods based on gas chromatography (GC) are highly suitable.
A prevalent and effective technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or GC with an Electron Capture Detector (GC-ECD). researchgate.netmdpi.com HS-SPME is a solvent-free sample enrichment technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample (e.g., a water sample in a sealed vial). helsinki.fi Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot GC inlet, where the analytes are thermally desorbed for analysis. This method concentrates the analyte, minimizes matrix interferences, and is easily automated. mdpi.com
For chlorinated compounds like this compound, a GC-ECD is particularly sensitive. However, GC-MS offers greater selectivity and provides structural confirmation, which is crucial for unambiguous identification in complex samples. researchgate.net Method validation is essential to ensure reliability, involving the determination of key performance parameters. researchgate.net
A study on the determination of 14 chlorinated VOCs in water and wastewater using HS-SPME-GC provides representative performance metrics. researchgate.net While this compound was not in this specific study, the performance for similar chlorinated compounds is indicative of what could be achieved.
| Parameter | Typical Range for Chlorinated VOCs | Reference |
|---|---|---|
| Linearity (R²) | > 0.997 | researchgate.net |
| Limit of Detection (LOD) | 0.005 - 1.2 µg/L | researchgate.net |
| Limit of Quantitation (LOQ) | Typically 3-5x LOD | researchgate.net |
| Recovery | 78.4% - 89.4% | nih.gov |
| Precision (RSD) | 3.9% - 14.4% | nih.gov |
The optimization of HS-SPME parameters such as fiber coating, extraction time, temperature, and sample agitation is critical to achieving the desired sensitivity and accuracy. helsinki.fi
Non-Targeted Screening and Suspect Screening Approaches
Beyond the quantification of known compounds, advanced analytical strategies like non-targeted and suspect screening are powerful tools for identifying a broader range of potential contaminants in environmental and biological samples. researchgate.net These approaches utilize high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-ToF) or Orbitrap systems, coupled with either liquid or gas chromatography. researchgate.netoriprobe.com
Suspect Screening Analysis (SSA) is used to search for a predefined list of "suspect" compounds that are anticipated but not routinely monitored. researchgate.net this compound could be included in such a suspect list based on its potential use as an industrial chemical or as a transformation product of other chemicals. The workflow involves acquiring full-scan HRMS data and then retrospectively mining this data for the exact mass of the protonated molecule ([M+H]⁺) or other adducts of the suspect compounds within a narrow mass tolerance window (e.g., <5 ppm). oriprobe.com The identification is supported by matching the retention time and isotopic pattern with that of a reference standard, if available. researchgate.net
Non-Targeted Screening (NTS) is a more exploratory approach that aims to identify completely unknown compounds without any a priori list. oriprobe.com In an NTS workflow, all detected mass spectral features (defined by a unique m/z and retention time) are registered. researchgate.net These features are then subjected to a rigorous identification process involving database searching (e.g., NIST, ChemSpider), molecular formula generation from the accurate mass and isotopic pattern, and structural elucidation using MS/MS fragmentation spectra. oriprobe.com This approach is invaluable for discovering novel pollutants, metabolites, or degradation products in complex samples. nih.gov For volatile compounds like this compound, GC-HRMS (e.g., GC-QTOF) is the platform of choice for NTS. oriprobe.com
Both SSA and NTS are critical for a comprehensive understanding of environmental contamination and exposure, moving beyond the limitations of traditional target analysis which only looks for a limited number of pre-selected chemicals. nih.govresearchgate.net
| Step | Description | Key Technology |
|---|---|---|
| 1. Sample Preparation | Extraction from matrix (e.g., SPE, LLE, SPME). | - |
| 2. Data Acquisition | Separation followed by high-resolution, full-scan mass analysis. | LC-HRMS or GC-HRMS (Q-ToF, Orbitrap) |
| 3. Feature Detection | Automated peak picking to create a list of all detected mass features (m/z, RT, intensity). | Specialized Software |
| 4. Identification/Screening | Suspect: Match features against a predefined list of exact masses. Non-Target: Search features against large spectral/chemical databases. | Accurate Mass Databases, MS/MS Libraries |
| 5. Confirmation | Confirm identity by comparing retention time and MS/MS fragmentation pattern with a reference standard. | Reference Standards, MS/MS |
Environmental Fate and Degradation Studies
Microbial Degradation Pathways and Metabolite Identification
The microbial breakdown of chlorinated phenylacetates is expected to initiate with the enzymatic cleavage of the ester bond, a common metabolic reaction. This initial step would likely be followed by the degradation of the resulting 2,3-dichlorophenylacetic acid. Based on the well-established pathways for 2,4-D, the degradation of 2,3-dichlorophenylacetic acid would likely proceed through a series of enzymatic reactions. nih.gov A key initial step is often the cleavage of the side chain from the aromatic ring. nih.gov
Following side-chain removal, the resulting 2,3-dichlorophenol (B42519) would undergo further degradation. This typically involves hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For instance, in the degradation of 2,4-D, 2,4-dichlorophenol (B122985) is hydroxylated to form 3,5-dichlorocatechol, which then undergoes ortho-cleavage. nih.gov A similar pathway can be hypothesized for 2,3-dichlorophenol, leading to chlorinated muconic acids and eventually entering central metabolic pathways like the tricarboxylic acid cycle. nih.gov
It is important to note that the position of the chlorine atoms on the phenyl ring can significantly influence the rate and pathway of degradation. The degradation of 4-chlorophenylacetic acid by a Pseudomonas species, for example, proceeds via the formation of homoprotocatechuic acid. nih.gov Therefore, the specific metabolites of Methyl 2,3-dichlorophenylacetate could differ from those of 2,4-D.
Table 1: Potential Microbial Degradation Metabolites of this compound (Inferred from structurally similar compounds)
| Precursor Compound | Potential Metabolite | Degradation Step | Reference |
| This compound | 2,3-Dichlorophenylacetic acid | Ester hydrolysis | Inferred |
| 2,3-Dichlorophenylacetic acid | 2,3-Dichlorophenol | Side-chain cleavage | nih.govnih.gov |
| 2,3-Dichlorophenol | Dichlorocatechol isomer | Hydroxylation | nih.gov |
| Dichlorocatechol isomer | Chlorinated muconic acid derivative | Ring cleavage | nih.gov |
Advanced Oxidation Processes for Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds.
Electrocatalytic Degradation
While specific studies on the electrocatalytic degradation of this compound are not documented, this technology has shown promise for the remediation of other chlorinated organic pollutants. Electrocatalytic processes involve the generation of strong oxidizing agents, such as hydroxyl radicals, on the surface of an electrode. These radicals then attack and degrade the target pollutants. For instance, various electrochemical advanced oxidation processes have been effectively used to degrade 2,4-D, achieving high levels of mineralization. nih.gov The efficiency of these processes depends on factors such as the electrode material, applied current density, and the composition of the electrolyte.
Catalyst-Mediated Degradation Studies
Catalyst-mediated degradation, particularly photocatalysis using semiconductors like titanium dioxide (TiO2), is a widely studied AOP. nih.govmdpi.commdpi.comnih.govmdpi.com When TiO2 is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which in turn produce highly reactive oxygen species, including hydroxyl radicals. These radicals can then degrade organic pollutants.
Although no studies have specifically investigated the TiO2-mediated photocatalytic degradation of this compound, the successful degradation of other chlorinated aromatic compounds, such as 2,4-D, suggests its potential applicability. nih.gov The efficiency of photocatalytic degradation is influenced by several factors, including the catalyst type and loading, pH of the solution, and the presence of other substances in the water matrix. For example, the photocatalytic degradation of methyl orange has been extensively studied using various TiO2-based catalysts, demonstrating the versatility of this approach. nih.govmdpi.commdpi.comnih.govmdpi.com
Environmental Monitoring and Persistence Assessment
The scientific literature available in the public domain currently lacks specific and detailed studies on the environmental monitoring and persistence of this compound. While research exists for structurally related compounds, such as the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), direct data on this compound's behavior in various environmental compartments (soil, water, air) is not readily found.
The persistence of a chemical in the environment is influenced by a combination of its intrinsic properties and various environmental factors. These include its susceptibility to biotic degradation by microorganisms and abiotic degradation processes like hydrolysis and photolysis. The extent to which a compound is monitored in the environment is often linked to its production volume, usage patterns, and perceived potential for toxicity and exposure.
Given the absence of specific monitoring data for this compound, it is not possible to construct detailed data tables regarding its environmental concentrations or half-life in different environmental matrices. Research into the environmental fate of chlorinated phenylacetic acid esters would be necessary to ascertain the potential for persistence and to develop appropriate monitoring strategies. Such studies would typically involve laboratory experiments to determine degradation rates under controlled conditions and field studies to measure its presence and movement in real-world ecosystems.
Without such dedicated research, any assessment of the environmental risk posed by this compound remains speculative. The development of analytical methods for its detection in environmental samples would be a critical first step in any future monitoring and persistence assessment efforts.
Conclusion and Future Research Directions
Synthesis of Novel Isomers and Analogues
The exploration of novel isomers and analogues of Methyl 2,3-dichlorophenylacetate is a critical step in understanding its structure-activity relationships. Future synthetic efforts could focus on several key areas:
Positional Isomers: Systematic synthesis of other dichlorophenylacetate isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro) would allow for a comparative analysis of how the chlorine substitution pattern on the phenyl ring influences the compound's chemical and biological properties. A general synthetic approach would first involve the synthesis of the corresponding dichlorophenylacetic acid, which can be achieved through methods like the chlorination of phenylacetic acid or from dichlorotoluene precursors. The subsequent esterification with methanol (B129727), often catalyzed by a strong acid like sulfuric acid, would yield the desired methyl ester. chemguide.co.uk
Analogues with Varying Ester Groups: Replacing the methyl group with other alkyl or aryl groups (e.g., ethyl, propyl, benzyl) could modulate the compound's lipophilicity and pharmacokinetic properties. Standard esterification or transesterification reactions could be employed for this purpose.
Ring-Substituted Analogues: Introducing other functional groups (e.g., nitro, amino, methoxy) onto the phenyl ring, in addition to the chlorine atoms, could lead to compounds with novel biological activities.
A generalized synthetic scheme for preparing dichlorophenylacetic acids, the precursors to the target esters, can be conceptualized from known organic chemistry principles. For instance, the preparation of 2,6-dichlorophenylacetic acid can start from cyclohexanone. google.com
| Precursor | Reagents | Intermediate | Final Product |
| Cyclohexanone | Chlorinating agent | 2,2,6,6-tetrachlorocyclohexanone | 2,6-dichlorophenylacetic acid |
| 2,3-dichlorophenylacetic acid | Methanol, Acid Catalyst | - | This compound |
Further Elucidation of Biological Mechanisms
The biological effects of this compound are largely uncharacterized. Future research should aim to uncover its mechanism of action at the molecular and cellular levels. Drawing parallels from other chlorinated aromatic compounds, which are known to interact with various biological systems, the following areas are of interest:
Enzyme Inhibition Studies: Many chlorinated organic compounds are known to inhibit or induce metabolic enzymes, such as cytochrome P450s. smolecule.com Investigating the interaction of this compound with these enzymes is crucial to understanding its potential metabolic fate and drug-drug interaction profile.
Receptor Binding Assays: The structural similarity to certain herbicides and other bioactive molecules suggests that it might interact with specific cellular receptors. Screening against a panel of receptors could identify potential biological targets.
Cellular Toxicity and Proliferation Assays: Evaluating the compound's effect on various cell lines (e.g., cancer cells, normal human cell lines) would provide insights into its potential cytotoxicity and anti-proliferative effects. The toxicity of chlorinated aromatic compounds can be linked to their ability to induce pathological changes in cells, such as acanthosis and hyperkeratosis. nih.gov
Development of Advanced Analytical Techniques
To facilitate research into its biological and environmental fate, robust and sensitive analytical methods for the detection and quantification of this compound are necessary. While standard techniques can be adapted, future work could focus on developing more advanced and efficient methods.
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers a direct analytical approach without the need for derivatization. elsevierpure.com Gas chromatography (GC) is also a powerful tool, though it often requires derivatization of the parent acid to a more volatile ester. restek.comepa.gov The development of specific GC-MS or LC-MS/MS methods would enable trace-level detection in complex matrices.
Sample Preparation Techniques: Advanced sample preparation techniques, such as solid-phase microextraction (SPME), could be developed to pre-concentrate the analyte from environmental or biological samples, thereby increasing the sensitivity of the subsequent analysis.
Table of Potential Analytical Methods:
| Technique | Detector | Derivatization Required | Potential Application |
|---|---|---|---|
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Yes (for the acid) | Environmental monitoring |
| GC-Mass Spectrometry (GC-MS) | Mass Spectrometer | Yes (for the acid) | Confirmatory analysis and structural elucidation |
| High-Performance Liquid Chromatography (HPLC) | UV or Diode Array Detector | No | Routine quantification |
Comprehensive Environmental Impact Assessment
The environmental fate and potential ecotoxicity of this compound are unknown. A comprehensive environmental impact assessment is crucial before any large-scale application could be considered.
Biodegradation Studies: Investigating the biodegradability of the compound in soil and water is essential. Studies on related chlorinated aromatic compounds have shown that both aerobic and anaerobic degradation pathways exist, often initiated by oxygenases or reductive dehalogenation. nih.goveurochlor.org The rate and extent of degradation will depend on factors like the number and position of chlorine substituents. nih.gov
Ecotoxicity Testing: The toxicity of the compound to various aquatic and terrestrial organisms should be evaluated. This would involve standardized tests on species such as algae, daphnia, and fish.
Mobility and Persistence: Studies on the compound's adsorption to soil and sediment, as well as its potential for bioaccumulation, are necessary to predict its environmental distribution and persistence. The degradation of related chlorinated phenoxyacetic acids can be influenced by hydrolysis, photolysis, and microbial activity. scispace.com
Synergistic Experimental and Computational Approaches
Integrating computational modeling with experimental studies can accelerate the research and development process for this compound and its analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a library of isomers and analogues and evaluating their biological activity, QSAR models can be developed. mdpi.com These models can predict the activity of yet-unsynthesized compounds, guiding further synthetic efforts. unc.edu For toxicological endpoints, QSAR can correlate molecular descriptors (e.g., lipophilicity, electronic and steric parameters) with observed toxicity. nih.gov
Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of these compounds to potential protein targets, helping to elucidate their mechanism of action. Molecular dynamics simulations can further explore the stability of these interactions.
Toxicity Prediction: A variety of in silico tools can be used to predict the potential toxicity of new analogues before they are synthesized, allowing for the early deselection of potentially hazardous compounds. youtube.commdpi.com This approach aligns with the principles of green chemistry and reduces the need for extensive animal testing. The "magic chloro" effect, where the addition of chlorine atoms can enhance drug-target binding affinity, can be systematically studied using computational methods. researchgate.net
By pursuing these future research directions, a comprehensive scientific understanding of this compound can be achieved, paving the way for the rational design of novel compounds with potentially useful applications while ensuring a thorough assessment of their safety and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
